![molecular formula C13H12BrNO2 B1490680 5-[(4-Bromophenoxy)methyl]-2-methoxypyridine CAS No. 1312479-58-5](/img/structure/B1490680.png)
5-[(4-Bromophenoxy)methyl]-2-methoxypyridine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antiviral Activity of Related Compounds Research into 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are structurally related to the query compound, has shown marked inhibition of retrovirus replication in cell culture. These compounds exhibit poor activity against DNA viruses but are notably effective against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting their potential in antiviral therapy research (Hocková et al., 2003).
Photodynamic Therapy for Cancer A study on the new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base has shown remarkable potential for use as Type II photosensitizers in the treatment of cancer via photodynamic therapy. These compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for Type II mechanisms in photodynamic therapy (Pişkin et al., 2020).
Antibacterial Properties of Marine-Derived Compounds Research into bromophenols isolated from the marine red alga Rhodomela confervoides has uncovered compounds with moderate to strong antibacterial activity. These findings indicate the potential of marine-derived compounds in the development of new antibacterial agents (Xu et al., 2003).
Synthesis of Building Blocks for Gastric-Acid Inhibiting Compounds A novel synthesis of 4-methoxy-2,3,5-trimethylpyridine, a key building block for gastric-acid inhibiting compounds, showcases the potential of pyridine derivatives in the synthesis of medically relevant compounds. This research highlights the importance of efficient synthetic routes for the production of complex molecules (Mittelbach et al., 1988).
Exploration of Bromophenol Derivatives Investigations into bromophenol derivatives from Rhodomela confervoides have led to the identification of compounds with significant bioactive potential. These studies underline the diversity of natural product chemistry and its implications for the discovery of novel bioactive compounds (Zhao et al., 2004).
Propiedades
IUPAC Name |
5-[(4-bromophenoxy)methyl]-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-13-7-2-10(8-15-13)9-17-12-5-3-11(14)4-6-12/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWXHEWOQVUAKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)COC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Bromophenoxy)methyl]-2-methoxypyridine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)
![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)

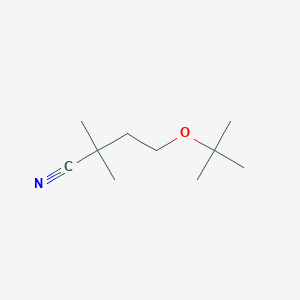

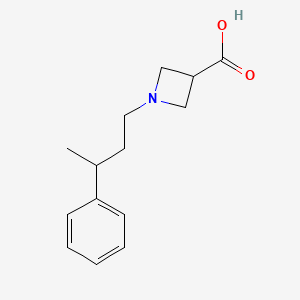

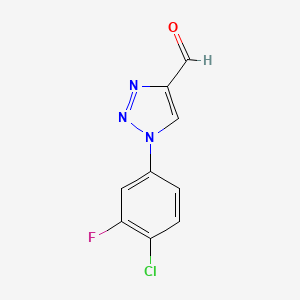
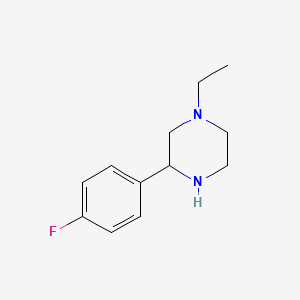

![8-Chloro-2,3-dihydro-1H-pyrido[2,3-B][1,4]oxazine](/img/structure/B1490614.png)

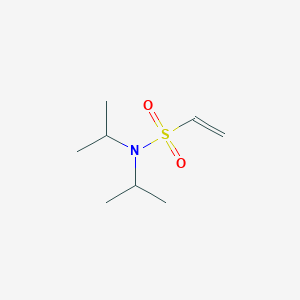
![(3-propyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1490617.png)